

Application Notes and Protocols for Tflr-NH2(tfa)-Induced Plasma Extravasation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tflr-NH2(tfa)

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Introduction

Tflr-NH2(tfa) is a synthetic peptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and vascular permeability.[1][2] This document provides detailed application notes and protocols for utilizing **Tflr-NH2(tfa)** to induce plasma extravasation in preclinical research models. Understanding the mechanisms of vascular leakage is crucial in studying inflammatory diseases, cancer metastasis, and in the development of novel therapeutics targeting these processes.

Activation of PAR1 by Tflr-NH2 has been demonstrated to stimulate plasma extravasation in various tissues through a neurogenic inflammation mechanism.[2][3] This involves the activation of sensory nerves, leading to the release of neuropeptides such as Substance P (SP), which in turn act on endothelial cells to increase vascular permeability.[3][4]

Data Summary

The following tables summarize quantitative data from studies investigating the effects of Tflr-NH2 on plasma extravasation.

Table 1: Tflr-NH2-Induced Plasma Extravasation in Wild-Type vs. PAR1 Knockout Mice

Tissue	Vehicle (Wild-Type) (ng Evans Blue/mg dry tissue)	Tfllr-NH2 (3 μ mol/kg, IV) (Wild-Type) (ng Evans Blue/mg dry tissue)	Tfllr-NH2 (3 μ mol/kg, IV) (PAR1-/-) (ng Evans Blue/mg dry tissue)	Fold Increase (Wild-Type)
Bladder	~5	~40	~5	~8-fold[2][3]
Esophagus	~10	~40	~10	~4-fold[2][3]
Stomach	~8	~16	~8	~2-fold[2][3]
Intestine	~15	~30	~15	~2-fold[2][3]
Pancreas	~12	~36	~12	~3-fold[2][3]

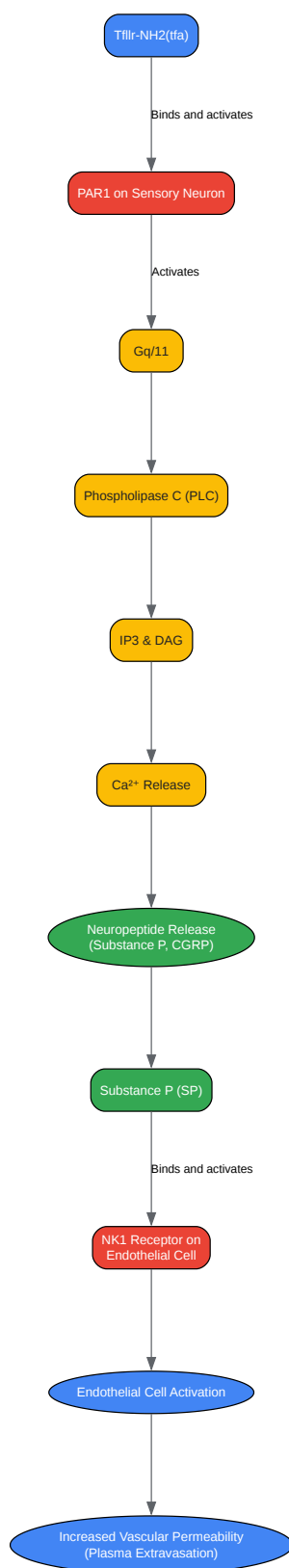
Data are approximated from graphical representations in the cited literature.[2][3]

Table 2: In Vitro Activity of Tfllr-NH2

Parameter	Value	Cell Type/System
EC50 for PAR1 activation	1.9 μ M	Cultured neurons (calcium influx)[3]
EC50 for sEPSC frequency increase	0.32 μ M	Rat substantia gelatinosa neurons[5]

Signaling Pathway

The induction of plasma extravasation by Tfllr-NH2 is primarily mediated through the activation of PAR1 on sensory neurons, initiating a cascade of events termed neurogenic inflammation.



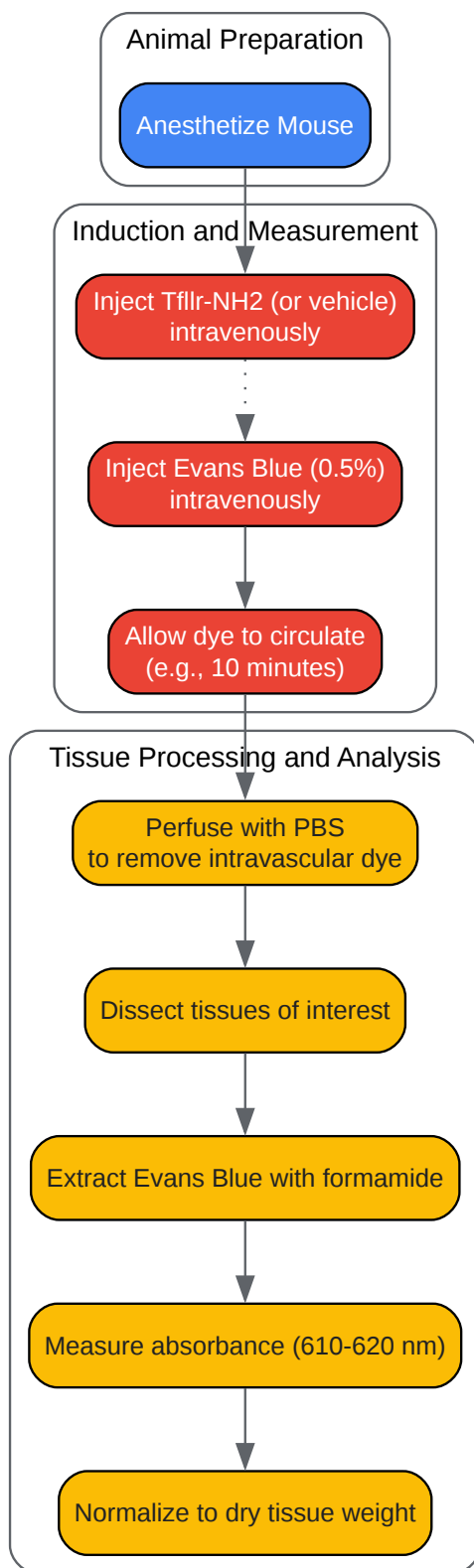
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Caption: Signaling pathway of Tflr-NH2-induced plasma extravasation.

Experimental Protocols

A common and reliable method to quantify plasma extravasation is the Miles assay.

Experimental Workflow: Miles Assay



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Caption: Workflow for the Miles assay to measure plasma extravasation.

Detailed Protocol: Miles Assay for Plasma Extravasation

This protocol is adapted from established methods for measuring vascular permeability in vivo. [\[3\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- **Tfllr-NH2(tfa)**
- Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
- Evans Blue dye (0.5% w/v in sterile PBS)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Formamide
- Spectrophotometer
- Syringes and needles (for intravenous injections)
- Perfusion pump and tubing
- Dissection tools
- Drying oven

Procedure:

- Animal Preparation:
 - Use age- and weight-matched mice (e.g., C57BL/6 wild-type and PAR1 knockout littermates).[\[3\]](#)
 - Anesthetize the mice using an appropriate and approved method.
- Induction of Plasma Extravasation:

- Dissolve **Tfllr-NH2(tfa)** in sterile saline to the desired concentration. A typical dose is 3 $\mu\text{mol/kg}$.[\[3\]](#)
- Inject the Tfllr-NH2 solution intravenously (e.g., via the tail vein). For control animals, inject an equivalent volume of vehicle.
- Evans Blue Injection:
 - Immediately following the Tfllr-NH2 injection, administer a 0.5% solution of Evans Blue dye intravenously (typically 100-200 μL).[\[3\]](#)
- Dye Circulation:
 - Allow the Evans Blue dye to circulate for a defined period, for example, 10 minutes.[\[3\]](#)
- Perfusion:
 - To remove the dye from the vasculature, perform a transcardial perfusion with PBS until the perfusate runs clear. This step is crucial to ensure that the measured dye is only that which has extravasated into the tissue.
- Tissue Collection:
 - Carefully dissect the tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas).[\[3\]](#)
 - Blot the tissues dry and record their wet weight.
- Evans Blue Extraction:
 - Place each tissue sample in a tube with a known volume of formamide (e.g., 1 mL).
 - Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[\[3\]](#)
- Quantification:
 - Centrifuge the tubes to pellet any tissue debris.

- Measure the absorbance of the formamide supernatant at a wavelength of 610-620 nm using a spectrophotometer.
- Create a standard curve using known concentrations of Evans Blue in formamide to determine the amount of dye in each sample.
- Data Normalization:
 - After dye extraction, dry the tissue pellets in a drying oven until a constant weight is achieved.
 - Express the plasma extravasation as the amount of Evans Blue (in ng or µg) per milligram of dry tissue weight.[3]

Important Considerations:

- The trifluoroacetic acid (TFA) salt form of the peptide can potentially influence cellular experiments.[4] It is important to use a consistent batch of **Tfllr-NH2(tfa)** and appropriate vehicle controls.
- The timing of Evans Blue injection relative to the Tfllr-NH2 injection and the duration of circulation can be optimized depending on the specific research question.
- Ensure all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.

By following these protocols and utilizing the provided information, researchers can effectively employ **Tfllr-NH2(tfa)** as a tool to investigate the mechanisms of PAR1-mediated plasma extravasation and its implications in health and disease.

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- To cite this document: BenchChem. [Application Notes and Protocols for Tflr-NH2(tfa)-Induced Plasma Extravasation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193837#using-tflr-nh2-tfa-to-induce-plasma-extravasation]

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